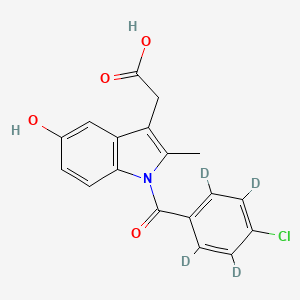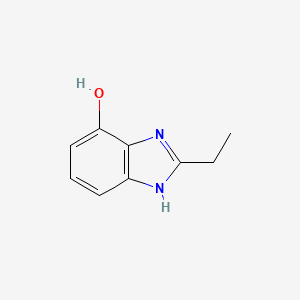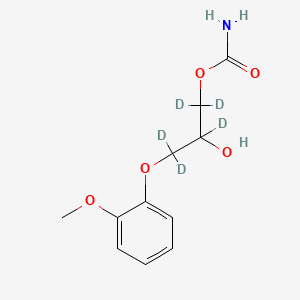
Methocarbamol-d5
Übersicht
Beschreibung
Methocarbamol-d5 is a deuterated form of methocarbamol, a skeletal muscle relaxant. The compound is primarily used as an internal standard for the quantification of methocarbamol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Methocarbamol itself is known for its ability to relieve discomfort associated with acute, painful musculoskeletal conditions .
Wissenschaftliche Forschungsanwendungen
Methocarbamol-d5 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt, darunter:
Chemie: Als interner Standard in der analytischen Chemie für die Quantifizierung von Methocarbamol.
Biologie: In Studien zum Metabolismus und zur Pharmakokinetik von Methocarbamol.
Medizin: Forschung zur Wirksamkeit und Sicherheit von Methocarbamol als Muskelrelaxans.
Industrie: Qualitätskontrolle und -sicherung bei der Produktion von Methocarbamol-haltigen Formulierungen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound ähnelt dem von Methocarbamol. Methocarbamol wirkt als Depressivum des zentralen Nervensystems und beeinflusst in erster Linie das Rückenmark und das Gehirn. Es hemmt polysynaptische Reflexe und verringert die Nervenübertragung in spinalen und supraspinalen Bahnen. Dies führt zu Muskelentspannung und Linderung von Muskelkrämpfen .
Wirkmechanismus
Mode of Action
The mode of action of Methocarbamol-d5 is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Biochemical Pathways
It is known that the compound works by helping muscles relax . It is also known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength .
Pharmacokinetics
This compound is rapidly and almost completely absorbed following oral administration . The plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg, and the mean plasma elimination half-life ranges between 1 and 2 hours . It is widely distributed, with the highest concentrations in the kidney and liver .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the decay of endplate currents, a slowing of the decay of endplate potentials, and a reduction in tetanic force of soleus muscles . The drug reversibly inhibits current flow through muscular Nav1.4 channels .
Biochemische Analyse
Biochemical Properties
Methocarbamol-d5 interacts with various biomolecules in the body. It has been observed to bind to carbonic anhydrase I and II with 1000 fold more specificity for carbonic anhydrase I . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Cellular Effects
This compound, like its parent compound Methocarbamol, exerts effects on various types of cells and cellular processes. It is known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Temporal Effects in Laboratory Settings
Methocarbamol, the parent compound, has been shown to have effects that last several hours
Dosage Effects in Animal Models
In animal models, the effects of this compound may vary with different dosages. For Methocarbamol, the recommended dosage in dogs and cats is 20–45 mg/kg orally every 8 hours . Very high doses may be required for conditions such as tetanus . It is recommended that the dose does not exceed 330 mg/kg, although serious toxicity or death has not been reported after overdoses .
Metabolic Pathways
Methocarbamol is metabolized via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methocarbamol-d5 is synthesized by incorporating deuterium atoms into the methocarbamol molecule. The process typically involves the deuteration of specific hydrogen atoms in the methocarbamol structure. This can be achieved through various chemical reactions, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to achieve the desired level of deuteration .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methocarbamol-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von this compound führen kann .
Vergleich Mit ähnlichen Verbindungen
Methocarbamol-d5 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Cyclobenzaprin: Ein weiteres Muskelrelaxans, das für ähnliche Indikationen verwendet wird.
Tizanidin: Ein Muskelrelaxans, das durch Hemmung präsynaptischer Motoneuronen wirkt.
Einzigartigkeit: this compound ist aufgrund seiner deuterierten Form einzigartig, was es besonders nützlich als internen Standard in analytischen Anwendungen macht. Diese Eigenschaft ermöglicht eine genauere Quantifizierung von Methocarbamol in verschiedenen Proben .
Eigenschaften
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-RORPNYJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676008 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189699-70-4 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



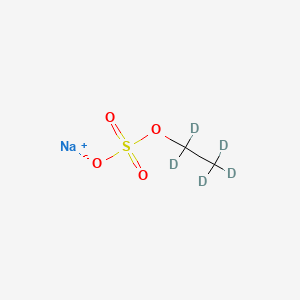
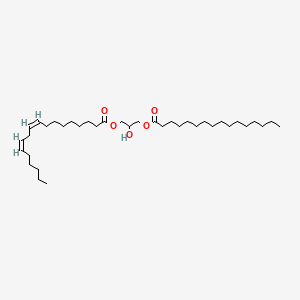
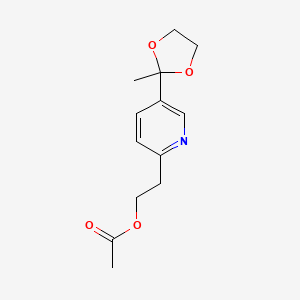
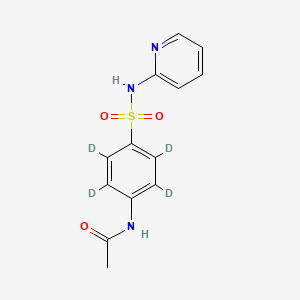
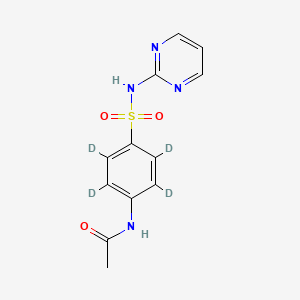
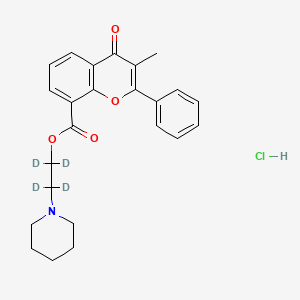
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)

